molecular formula C9H15ClO5 B13119628 Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

Cat. No.: B13119628
M. Wt: 238.66 g/mol
InChI Key: OCWCZLWKFYIMBV-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C9H15ClO5 and a molecular weight of 238.67 g/mol . It is known for its unique chemical structure, which includes an ester, a hydroxyl group, and a chlorine atom. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate typically involves the esterification of 4-chloro-2-hydroxy-2-methylbutanoic acid with ethanol in the presence of acetic acid and hydrogen chloride . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products:

    Hydrolysis: Produces 4-chloro-2-hydroxy-2-methylbutanoic acid and ethanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15ClO5

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3

InChI Key

OCWCZLWKFYIMBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC(OC(=O)C)Cl)O

Origin of Product

United States

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